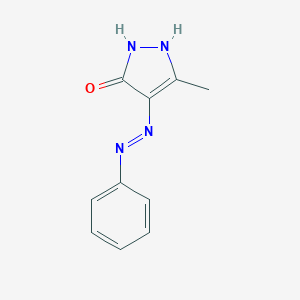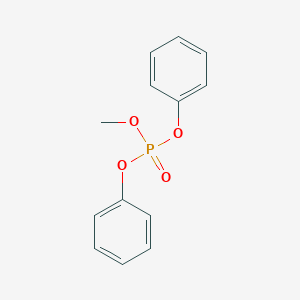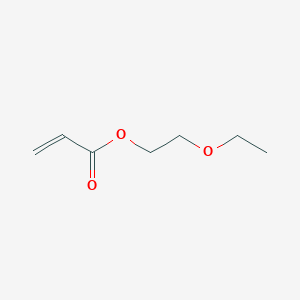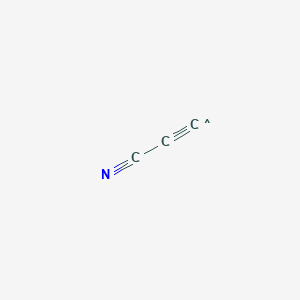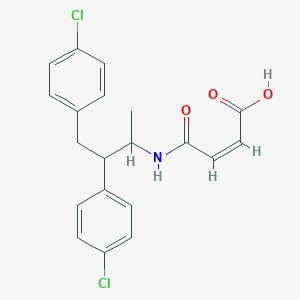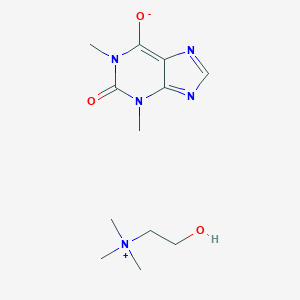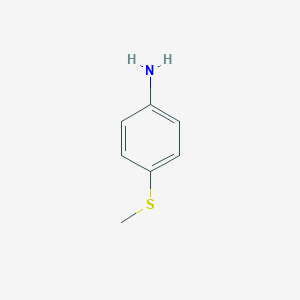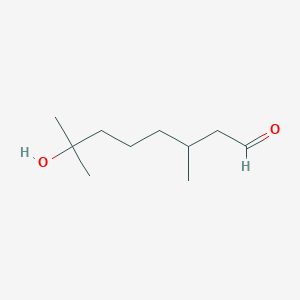![molecular formula C15H24S3 B085647 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane CAS No. 177-61-7](/img/structure/B85647.png)
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane, also known as TTA, is a novel organic compound with a unique molecular structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, organic synthesis, and biomedical research.
Wissenschaftliche Forschungsanwendungen
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been extensively studied for its potential applications in various fields of research. In materials science, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been used as a building block for the synthesis of novel organic materials with unique properties, such as high thermal stability and conductivity. In organic synthesis, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been used as a reagent for the preparation of various organic compounds, including chiral ligands and biologically active molecules.
Wirkmechanismus
The mechanism of action of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, such as copper and zinc. These complexes have been shown to exhibit catalytic activity in various reactions, including oxidation and reduction reactions.
Biochemische Und Physiologische Effekte
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In vitro studies have demonstrated that 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane can scavenge free radicals and protect cells from oxidative damage. 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is its unique molecular structure, which allows for the formation of stable complexes with metal ions. This property makes it a valuable reagent in various reactions, including catalysis and organic synthesis. However, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is a relatively complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research and development of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane. One potential area of research is the synthesis of novel 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane derivatives with improved properties, such as increased stability and catalytic activity. Another potential area of research is the application of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane in biomedical research, particularly in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
In conclusion, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is a novel organic compound with unique properties that make it a valuable reagent in various fields of research. Its potential applications in materials science, organic synthesis, and biomedical research make it an exciting area of research for the future.
Synthesemethoden
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is a complex organic compound that requires a multi-step synthesis process. The most common method of synthesis involves the reaction of 1,3-dithiol-2-one with 1,2-dibromoethane in the presence of a base, followed by a series of cyclization reactions. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Eigenschaften
CAS-Nummer |
177-61-7 |
|---|---|
Produktname |
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane |
Molekularformel |
C15H24S3 |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
6,12,18-trithiatrispiro[4.1.47.1.413.15]octadecane |
InChI |
InChI=1S/C15H24S3/c1-2-8-13(7-1)16-14(9-3-4-10-14)18-15(17-13)11-5-6-12-15/h1-12H2 |
InChI-Schlüssel |
IEBZCWOYACWDRW-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)SC3(CCCC3)SC4(S2)CCCC4 |
Kanonische SMILES |
C1CCC2(C1)SC3(CCCC3)SC4(S2)CCCC4 |
Synonyme |
6,12,18-Trithiatrisprio [4.1.4:1.4.1]octadecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



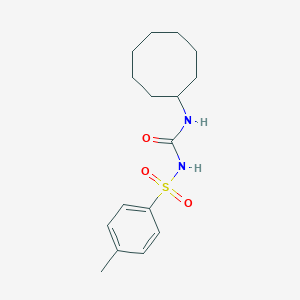
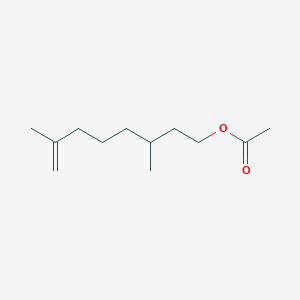
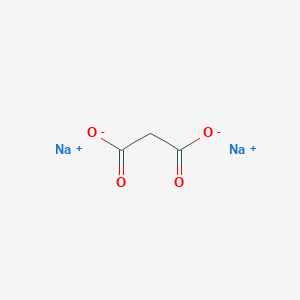

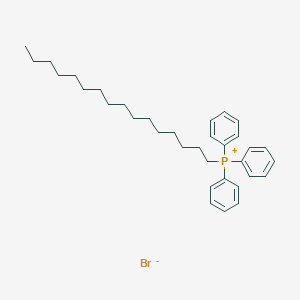
![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)
